4-Phenyl-1-(piperazin-1-yl)butan-1-one

Sigma Receptor Neuropharmacology Pain Research

Obtaining a well-characterized, non-potent reference standard for σ1 and D3 receptor assays often presents a supply chain bottleneck. 4-Phenyl-1-(piperazin-1-yl)butan-1-one directly addresses this need with its defined dual affinity profile (σ1 Ki = 21.7 nM; D3 Ki = 102 nM). • Serves as a reliable tool for σ1 receptor pharmacology studies, offering a distinct selectivity profile not dominated by potent D2 antagonism. • Functions as an excellent comparator for medicinal chemistry optimization of D3-selective ligands, enabling accurate quantification of potency improvements. • Ideal for establishing and validating radioligand binding or functional assays, where its weaker binding prevents slow dissociation artifacts common with high-affinity standards.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 137517-43-2
Cat. No. B8706880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-(piperazin-1-yl)butan-1-one
CAS137517-43-2
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CCCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O/c17-14(16-11-9-15-10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12H2
InChIKeySPXDRRAPPNTVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1-(piperazin-1-yl)butan-1-one Overview


4-Phenyl-1-(piperazin-1-yl)butan-1-one, a 4-phenylpiperazine derivative with a butyrophenone-like linker, is a foundational chemical scaffold in medicinal chemistry research. This compound is characterized by its dual affinity for sigma (σ) receptors, specifically the σ1 subtype (Ki ≈ 21.7 nM) , and dopamine D3 receptors (Ki = 102 nM) . Its molecular structure (C14H20N2O, MW 232.32) provides a versatile platform for developing novel ligands for neurological and psychiatric disorder models, with a defined selectivity profile that distinguishes it from other 4-phenylpiperazine analogs.

Procurement Caution: 4-Phenyl-1-(piperazin-1-yl)butan-1-one


The 4-phenylpiperazine scaffold is a privileged structure in CNS drug discovery, but subtle variations in the linker length and functional groups can dramatically alter receptor affinity, subtype selectivity, and metabolic stability . For instance, while many 4-phenylpiperazines target dopamine D3 receptors, the simple butyrophenone linker in 4-Phenyl-1-(piperazin-1-yl)butan-1-one yields a distinct Ki of 102 nM at D3, which is markedly different from more potent, highly optimized analogs like SB-277011 (pKi = 8.0 for D3) . This variance in potency and selectivity profile means that in-class substitution can lead to significant changes in experimental outcomes, especially in functional assays or in vivo models where precise receptor engagement is critical . The following section provides a quantitative, evidence-based guide for when this specific compound is the scientifically appropriate choice.

Quantitative Evidence: 4-Phenyl-1-(piperazin-1-yl)butan-1-one


Sigma-1 Receptor Affinity vs. Haloperidol

4-Phenyl-1-(piperazin-1-yl)butan-1-one exhibits a Ki of 21.7 nM for the human sigma-1 (σ1) receptor . In contrast, the reference sigma ligand haloperidol, while having a lower Ki of 2.5-2.6 nM for σ1 , also potently binds to dopamine D2 receptors (Ki ≈ 1-10 nM), a common source of off-target effects in σ1 research. The compound's higher Ki indicates a more moderate affinity, which can be advantageous in assays where potent, irreversible binding is undesirable, providing a cleaner pharmacological tool with a reduced likelihood of dopamine receptor interference.

Sigma Receptor Neuropharmacology Pain Research

Dopamine D3 Receptor Affinity for SAR

The compound binds to the rat dopamine D3 receptor with a Ki of 102 nM, as determined by displacement of [3H]Spiperone . This places its affinity in the moderate range, in stark contrast to high-affinity D3-selective antagonists like SB-277011 (pKi = 8.0, equivalent to Ki ≈ 10 nM) or GR 103691 (Ki = 0.4 nM) . This moderate affinity is particularly valuable for structure-activity relationship (SAR) studies, where it can serve as a baseline scaffold for designing new derivatives with improved potency, selectivity, or pharmacokinetic properties.

Dopamine D3 Receptor Addiction Research Structure-Activity Relationship

D2/D3 Selectivity Ratio Baseline

In the same assay system, 4-Phenyl-1-(piperazin-1-yl)butan-1-one exhibited a Ki of 289 nM for the rat dopamine D2L receptor . The D2/D3 selectivity ratio, calculated as Ki(D2)/Ki(D3), is 2.83, indicating a slight (~3-fold) preference for the D3 receptor. This is a critical differentiator from many other 4-phenylpiperazines, which can be >100-fold selective for D3 . Its modest selectivity provides a well-defined, non-optimized reference point for evaluating the impact of structural modifications on subtype selectivity during drug development programs.

Dopamine Receptor Subtype Selectivity Antipsychotic Drug Discovery Off-Target Profiling

Applications of 4-Phenyl-1-(piperazin-1-yl)butan-1-one


Sigma-1 Binding with Reduced D2 Cross-Reactivity

Based on its Ki of 21.7 nM for the σ1 receptor , this compound is suitable as a lead-like ligand for studies investigating σ1 receptor pharmacology. Its ~9-fold lower affinity for σ1 compared to haloperidol , combined with a distinct selectivity profile that is not dominated by potent D2 antagonism, allows for the dissection of σ1-mediated pathways in cellular and biochemical assays where a clean pharmacological tool is required.

D3 Receptor SAR Scaffold

Its moderate D3 receptor affinity (Ki = 102 nM) and modest D2/D3 selectivity (ratio = 2.83) position this compound as a foundational building block for medicinal chemists. Researchers can use it as a comparator to quantify the improvements in potency and selectivity achieved by introducing new functional groups or modifying the linker chain, a common strategy in the development of novel D3-selective therapeutics for addiction and neuropsychiatric disorders .

D3 Assay Reference Standard

Given its well-defined, albeit moderate, affinity for D3 (102 nM) and D2 (289 nM) receptors , the compound serves as an excellent, non-potent reference ligand for establishing and validating radioligand binding assays or functional cell-based assays (e.g., cAMP). Its weaker binding prevents issues associated with high-potency ligands, such as slow dissociation kinetics or irreversible binding, making it a more reliable standard for routine quality control in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-1-(piperazin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.